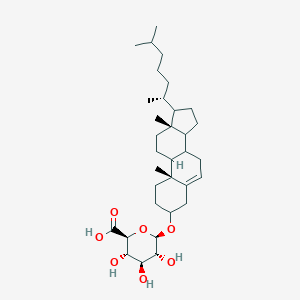

3-O-beta-D-Glucopyranuronosyl cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-beta-D-Glucopyranuronosyl cholesterol: is an unusual acidic glycolipid that has been detected in human liver and small intestine. It is characterized by the presence of a beta-linked glucopyranuronosyl residue attached to cholesterol.

Mechanism of Action

Target of Action

3-O-beta-D-Glucopyranuronosyl cholesterol is an unusual acidic glycolipid

Mode of Action

It’s known that this compound can be hydrolyzed by beta-glucuronidase, releasing free cholesterol . This suggests that it may interact with its targets through the release of cholesterol, which is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

Pharmacokinetics

The metabolism of this compound likely involves hydrolysis by beta-glucuronidase, releasing cholesterol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-O-beta-D-Glucopyranuronosyl cholesterol are intriguing. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that free cholesterol is released from this glycolipid upon treatment with beta-glucuronidase . This suggests that this compound may play a role in the regulation of cholesterol levels in the body.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and long-term effects on cellular function are areas of active research .

Transport and Distribution

It is known that it interacts with certain transporters or binding proteins .

Subcellular Localization

It is known that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-beta-D-Glucopyranuronosyl cholesterol typically involves the glycosylation of cholesterol with a glucuronic acid derivative. The reaction is often catalyzed by enzymes such as beta-glucuronidase, which facilitates the attachment of the glucopyranuronosyl group to the cholesterol molecule .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve large-scale enzymatic reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-O-beta-D-Glucopyranuronosyl cholesterol can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by beta-glucuronidase to release free cholesterol and glucuronic acid.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzyme is commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Hydrolysis: Free cholesterol and glucuronic acid.

Oxidation and Reduction: Specific products would depend on the exact conditions and reagents used.

Scientific Research Applications

Chemistry: 3-O-beta-D-Glucopyranuronosyl cholesterol is used in studies related to lipid metabolism and the role of glycolipids in cellular processes .

Biology: In biological research, this compound helps in understanding the composition and function of cell membranes, particularly in the liver and small intestine .

Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized uses in biotechnology and pharmaceuticals .

Comparison with Similar Compounds

3-O-beta-D-Glucopyranuronosyl oleanolic acid: Another glycolipid with a similar glucopyranuronosyl group but attached to oleanolic acid instead of cholesterol.

Octyl-beta-D-glucopyranoside: A glycolipid used in the formation of hybrid liposomes for drug delivery.

Uniqueness: 3-O-beta-D-Glucopyranuronosyl cholesterol is unique due to its specific structure, combining a glucopyranuronosyl group with cholesterol. This combination imparts distinct biochemical properties, making it valuable for specialized research applications .

Properties

CAS No. |

17435-78-8 |

|---|---|

Molecular Formula |

C33H54O7 |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21+,22+,23-,24+,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |

InChI Key |

IJLBJBCDNYOWPJ-MVMUGOIMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Synonyms |

3-O-beta-D-glucopyranuronosyl cholesterol cholesterol glucuronide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

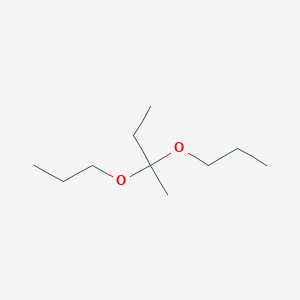

Feasible Synthetic Routes

Q1: What is unusual about the isolation of 3-O-beta-D-Glucopyranuronosyl cholesterol from the human liver?

A1: During a routine isolation of glycosphingolipids, this unusual acidic glycolipid was found in the lower phase of the Folch partition of a total lipid extract from a human liver. [] This is notable because its thin-layer chromatography mobility is similar to GbOse3Cer, a major glycosphingolipid in the human liver, despite their structural differences. []

Q2: How was the structure of this compound determined?

A2: The study utilized a combination of analytical techniques:

- Enzymatic treatment: Treatment with beta-glucuronidase released free cholesterol, indicating the presence of a glucuronide linkage. []

- Mass spectrometry: Electron impact mass spectrometry of the permethylated derivative revealed characteristic fragment ions. A peak at m/e 369 corresponded to the cholesterol moiety, while peaks at m/e 233 and 201 indicated the presence of a permethylated glucopyranuronosyl residue. []

- NMR spectroscopy: High-resolution NMR spectroscopy confirmed the presence of a beta-linked glucopyranuronosyl residue attached to cholesterol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)